Lower Crystallinity and Enhanced Solubility in Polyamides Relative to 1,5‑Isomer
Polyamides synthesised from 1,4‑BAPON (the reduced form of the target compound) show markedly lower crystallinity than those derived from the 1,5‑isomer or the benzene‑based analogue 1,4‑bis(4‑aminophenoxy)benzene. This has been demonstrated by X‑ray diffraction [REFS‑1]. The reduced crystallinity directly results in higher solubility in aprotic polar solvents; for example, polymer III‑Ad (1,4‑series) exhibits substantially higher solubility in DMAc and NMP than the corresponding polymer III‑Bd (1,5‑series) and III‑Cd (benzene‑series) [REFS‑1].
| Evidence Dimension | Crystallinity and solubility in dipolar aprotic solvents |
|---|---|
| Target Compound Data | Series III‑A (1,4‑based): lower crystallinity; polymer III‑Ad shows high solubility in DMAc and NMP |
| Comparator Or Baseline | Series III‑B (1,5‑isomer) and Series III‑C (1,4‑bis(4‑aminophenoxy)benzene): higher crystallinity; lower solubility in DMAc and NMP |
| Quantified Difference | Crystallinity: qualitatively lower for 1,4‑series; Solubility: III‑Ad > III‑Bd and III‑Cd in DMAc/NMP (exact solubility values not reported in abstract) |
| Conditions | Polyamide films prepared by direct polycondensation with aromatic dicarboxylic acids; XRD analysis; solubility tested in DMAc and NMP at room temperature [REFS‑1] |
Why This Matters
Lower crystallinity enhances solution processability, enabling the fabrication of transparent, flexible films that are otherwise difficult to obtain from the more crystalline 1,5‑isomer, thus expanding the range of accessible product forms for electronic and coating applications.
- [1] Yang, C. P., & Chen, J. A. (1999). Syntheses and Properties of New Aromatic Polyamides Based on 1,4‑Bis(4‑aminophenoxy)naphthalene and Comparison with Its Related Isomers. Polymer Journal, 31, 955–960. View Source
